1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone
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Overview
Description
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone is a complex organic compound that features both imidazole and piperazine rings
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in the development of new therapeutic agents for treating infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone typically involves the reaction of 1-(2-bromoethyl)-1H-imidazole with 1-(2-phenylethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanol.
Substitution: Formation of various substituted piperazine derivatives.
Mechanism of Action
The mechanism of action of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone involves its interaction with microbial cell membranes. The imidazole ring can inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell lysis and death. The piperazine ring may enhance the compound’s ability to penetrate cell membranes and increase its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Miconazole: An antifungal agent with a similar imidazole ring structure.
Metronidazole: An antimicrobial agent containing a nitroimidazole moiety.
Ciprofloxacin: A fluoroquinolone antibiotic with a piperazine ring.
Uniqueness
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone is unique due to its combination of both imidazole and piperazine rings, which may confer enhanced antimicrobial properties compared to compounds containing only one of these functional groups .
Properties
IUPAC Name |
1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-17(14-16-4-2-1-3-5-16)21-12-10-19(11-13-21)8-9-20-7-6-18-15-20/h1-7,15H,8-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXGYXNDPQLIAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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